molecular formula C14H21FN4O B12277831 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone

Cat. No.: B12277831
M. Wt: 280.34 g/mol
InChI Key: KSRLQTGANYLZEF-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an amino-fluorophenyl group and a methyl-propanone moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-2-fluorobenzonitrile with piperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and reduction, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the acetylation status of histones and other proteins, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21FN4O

Molecular Weight

280.34 g/mol

IUPAC Name

2-amino-1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H21FN4O/c1-14(2,17)13(20)19-7-5-18(6-8-19)12-4-3-10(16)9-11(12)15/h3-4,9H,5-8,16-17H2,1-2H3

InChI Key

KSRLQTGANYLZEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F)N

Origin of Product

United States

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